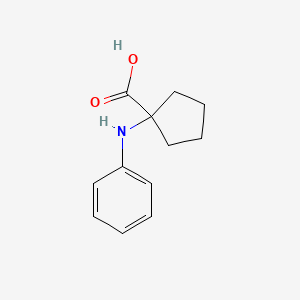

1-(Phenylamino)cyclopentanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-anilinocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(8-4-5-9-12)13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZZQQGHTNKHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287736 | |

| Record name | 1-Anilinocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-94-8 | |

| Record name | Cyclopentanecarboxylic acid, 1-(phenylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6636-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52322 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006636948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6636-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Anilinocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylamino)cyclopentanecarboxylic acid (CAS: 6636-94-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Phenylamino)cyclopentanecarboxylic acid, a molecule of interest in synthetic and medicinal chemistry. We will delve into its synthesis, characterization, and potential applications, offering insights grounded in established chemical principles and methodologies.

Introduction and Molecular Overview

This compound belongs to the class of N-aryl-α-amino acids. This structural motif is a cornerstone in the development of novel therapeutics and functional materials. The molecule incorporates a cyclopentyl scaffold, which imparts conformational rigidity, and a phenylamino group, which can engage in various intermolecular interactions, making it a valuable building block for drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6636-94-8 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

Synthesis of this compound

The synthesis of N-aryl-α-amino acids can be approached through several established methodologies. For this compound, a plausible and efficient route is a variation of the Strecker synthesis or a direct N-arylation of 1-aminocyclopentanecarboxylic acid. Below, we outline a representative electrochemical synthesis, a modern and sustainable approach, based on procedures for analogous N-phenyl α-amino acids.[2]

Conceptual Synthetic Pathway: Electrochemical N-Arylation

The rationale for selecting an electrochemical approach lies in its mild reaction conditions, high efficiency, and avoidance of harsh reagents. The core of this method involves the generation of a reactive species from aniline that subsequently couples with the amino acid derivative.

Caption: Conceptual workflow for the electrochemical synthesis.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the electrochemical synthesis of similar N-phenyl amino acid derivatives and should be optimized for the specific synthesis of this compound.[2]

Materials:

-

1-Aminocyclopentanecarboxylic acid

-

Aniline

-

Acetonitrile (anhydrous)

-

Tetrabutylammonium perchlorate (TBAP)

-

Magnesium (Mg) anode

-

Platinum (Pt) cathode

-

Carbon dioxide (CO₂) gas

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Undivided electrochemical cell

-

DC power supply

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Cell Assembly: Assemble the undivided electrochemical cell with a magnesium anode and a platinum cathode.

-

Reaction Mixture Preparation: In the electrochemical cell, dissolve 1-aminocyclopentanecarboxylic acid (1 equivalent) and aniline (1.2 equivalents) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium perchlorate as the supporting electrolyte.

-

Electrolysis: Purge the solution with CO₂ for 15-20 minutes. Initiate constant current electrolysis at a current density of 15-20 mA/cm². Maintain the reaction temperature between 20-25 °C with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl to adjust the pH to ~2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.[2]

Characterization and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect to observe signals corresponding to the aromatic protons of the phenyl group (typically in the range of δ 6.5-7.5 ppm). The protons of the cyclopentyl ring will likely appear as multiplets in the aliphatic region (δ 1.5-2.5 ppm). A broad singlet for the amine proton (N-H) and a signal for the carboxylic acid proton (COOH) would also be anticipated, with the latter being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should show characteristic signals for the aromatic carbons, with the ipso-carbon attached to the nitrogen appearing at a distinct chemical shift. The quaternary carbon of the cyclopentyl ring attached to both the amino and carboxyl groups will be a key signal. The remaining cyclopentyl carbons and the carboxyl carbon will also have characteristic resonances.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

An N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₂H₁₅NO₂), the expected molecular ion peak [M]⁺ would be at m/z 205.11. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Potential Applications and Biological Relevance

While specific biological studies on this compound are limited, the broader class of N-aryl amino acids has demonstrated significant pharmacological potential. These compounds are recognized for a variety of biological activities, including:

-

Antimicrobial and Antifungal Activity: N-phenyl amino acid derivatives have shown promising activity against various bacterial and fungal strains.[2] The presence of the phenylamino group can enhance the lipophilicity of the molecule, potentially facilitating its interaction with microbial cell membranes.

-

Anti-inflammatory and Analgesic Properties: The N-aryl amino acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: Some N-substituted amino acids have been investigated for their potential as anticancer agents.[2]

-

Enzyme Inhibition: The structural features of this molecule make it a candidate for targeting enzyme active sites. For instance, derivatives of 1-aminocyclopentanecarboxylic acid are known to interact with various enzymes.

Furthermore, this compound can serve as a crucial intermediate in the synthesis of more complex molecules. For example, similar structures are used in the preparation of pharmaceuticals like Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[3]

Caption: Potential applications of the core molecular structure.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for structurally related compounds, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile molecule with significant potential in medicinal chemistry and drug discovery. Its synthesis can be achieved through modern, efficient methods like electrochemistry. While further research is needed to fully elucidate its specific biological activities, the established pharmacological relevance of the N-aryl amino acid scaffold suggests that this compound and its derivatives are promising candidates for future investigation. This guide provides a foundational understanding for researchers and scientists working with this intriguing molecule.

References

physicochemical properties of 1-(Phenylamino)cyclopentanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Phenylamino)cyclopentanecarboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the core (CAS No. 6636-94-8), a molecule of interest in medicinal chemistry and drug development. The cyclopentanecarboxylic acid scaffold is a recognized structural motif in various pharmacologically active agents.[1][2] Understanding the fundamental properties of derivatives like this is paramount for predicting their behavior in biological systems and for guiding formulation strategies. This document details the compound's molecular identity, lipophilicity (LogP), acidity (pKa), solubility, and solid-state characteristics. For each property, we discuss its significance in the drug development pipeline, present available computed data, and outline rigorous, self-validating experimental protocols for their determination. This synthesis of data and methodology serves as a critical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: A Molecule at the Intersection of Proven Scaffolds

This compound is a small molecule featuring two key functional domains: a cyclopentanecarboxylic acid and a phenylamino (or anilino) group, both attached to the C1 position of the cyclopentane ring. The carboxylic acid moiety is a prevalent functional group in pharmaceuticals, often crucial for target binding and enhancing aqueous solubility.[2][3][4] However, its ionizable nature can also present challenges for membrane permeability and metabolic stability, necessitating a thorough characterization.[4] The cyclopentane ring serves as a rigid, three-dimensional scaffold that can orient substituents in defined vectors, a valuable feature for optimizing interactions with biological targets.[1]

The characterization of a potential active pharmaceutical ingredient's (API) physicochemical properties is a foundational step in drug discovery.[5][6][7] These parameters—including lipophilicity, solubility, and ionization state—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound, ultimately dictating its bioavailability and efficacy. This guide provides the essential data and experimental frameworks to empower researchers in their evaluation of this compound and related molecules.

Molecular Identity and Structure

Correctly identifying a compound is the first step in any scientific investigation. The key identifiers and structural information for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 6636-94-8 | [8][9][10] |

| Molecular Formula | C₁₂H₁₅NO₂ | [8][9][10] |

| Molecular Weight | 205.25 g/mol | [8][9][11] |

| Canonical SMILES | C1=CC=C(C=C1)NC2(CCCC2)C(=O)O | [8][11] |

| InChIKey | IPZZQQGHTNKHNM-UHFFFAOYSA-N | [10] |

| IUPAC Name | 1-anilinocyclopentane-1-carboxylic acid | [12] |

The structure consists of a central cyclopentane ring. One carbon atom is quarternary, substituted with both a carboxylic acid group and an amino group which is itself substituted with a phenyl ring.

Core Physicochemical Properties and Their Determination

Lipophilicity (LogP)

Expertise & Experience: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "greasiness." It is a critical predictor of a drug's ability to cross biological membranes, its binding affinity to hydrophobic pockets of target proteins, and its potential for off-target toxicity. A LogP value between 1 and 3 is often considered a good starting point for oral bioavailability, though this is highly dependent on other factors.

Data: Computational models predict a LogP value for this compound of 2.4959 .[8][11] This value suggests a balanced character, with sufficient lipophilicity to favor membrane partitioning without being so high as to cause poor aqueous solubility.

Trustworthiness (Experimental Protocol): The Shake-Flask Method (OECD Guideline 107) This is the gold-standard method for experimental LogP determination. Its trustworthiness comes from its direct measurement of partitioning at equilibrium.

Step-by-Step Methodology:

-

Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4) by shaking them together for 24 hours and allowing the phases to separate.

-

Dissolution: Dissolve a precisely weighed amount of this compound in the aqueous phase. The concentration should be below the limit of solubility and high enough for accurate detection.

-

Partitioning: Combine the solution with an equal volume of the saturated n-octanol in a separatory funnel or suitable vessel.

-

Equilibration: Shake the vessel gently for a sufficient period (e.g., 1-2 hours) at a constant temperature (typically 25 °C) to allow equilibrium to be reached. Centrifugation is required to ensure complete phase separation.

-

Analysis: Carefully separate the two phases. Quantify the concentration of the compound in both the aqueous and octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Workflow for Shake-Flask LogP Determination.

Acidity and Ionization (pKa)

Expertise & Experience: The pKa value defines the strength of an acid. For a pharmaceutical compound with ionizable groups, the pKa dictates its charge state at a given pH. This is fundamentally important because the charge state dramatically affects solubility, permeability, and the ability to interact with ionic residues at a biological target. This compound is amphoteric, possessing both an acidic carboxylic acid group and a weakly basic secondary amine.

Data:

-

Acidic pKa (Carboxylic Acid): A predicted pKa is 2.22 ± 0.20 .[10] This indicates a relatively strong carboxylic acid. At physiological pH (~7.4), this group will be fully deprotonated and negatively charged (-COO⁻), which will dominate the molecule's overall charge and significantly enhance its aqueous solubility.

-

Basic pKa (Amine): While not explicitly predicted in the search results, the pKa of the anilino-type amine is expected to be low (typically <5) due to the delocalization of the nitrogen lone pair into the phenyl ring, making it a very weak base.

Trustworthiness (Experimental Protocol): Potentiometric Titration This method provides a highly reliable pKa value by directly measuring pH changes during neutralization. The self-validating nature of the protocol comes from the characteristic sigmoidal curve produced, from which the inflection point directly yields the pKa.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water, or a water/co-solvent mixture like methanol if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic pKa) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Specialized software can be used to calculate the pKa from the first or second derivative of the curve for higher accuracy.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for administration via injection. Poor solubility is a major hurdle in drug development. The solubility of this compound will be highly pH-dependent due to its ionizable carboxylic acid group. At low pH (pH < pKa), the neutral form will dominate, likely leading to low solubility. At neutral and basic pH, the ionized carboxylate form will dominate, leading to significantly higher solubility.

Data: Specific experimental solubility data for this compound was not found in the initial search results. Based on its structure, it is expected to have low intrinsic solubility (of the neutral form) but good solubility at physiological pH.

Trustworthiness (Experimental Protocol): Equilibrium Shake-Flask Method This method determines the thermodynamic equilibrium solubility, providing a definitive value for a given set of conditions (e.g., pH, temperature).

Step-by-Step Methodology:

-

Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4).

-

Suspension: Add an excess amount of the solid compound to the buffer in a sealed vial to create a saturated solution. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is achieved.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation during this step.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. This concentration is the equilibrium solubility.

Summary of Physicochemical Data

The table below consolidates the available physicochemical data for this compound.

| Property | Value/Parameter | Type | Source |

| Molecular Weight | 205.25 g/mol | - | [8][9][11] |

| LogP | 2.4959 | Computed | [8][11] |

| pKa (acidic) | 2.22 ± 0.20 | Predicted | [10] |

| Aqueous Solubility | Data not available | Experimental | - |

| Melting Point | Data not available | Experimental | - |

| TPSA | 49.33 Ų | Computed | [8][11] |

| H-Bond Donors | 2 | Computed | [8][11] |

| H-Bond Acceptors | 2 | Computed | [8][11] |

| Rotatable Bonds | 3 | Computed | [8][11] |

Relevance in Drug Discovery and Development

The physicochemical profile of an API directly influences every stage of its development journey. The balanced LogP and the presence of a strong acidic group give this compound a classic "drug-like" profile with predictable trade-offs.

-

Target Interaction: The combination of a hydrophobic phenyl ring and a charged carboxylate group allows for potential interactions with targets via both hydrophobic and ionic/hydrogen-bonding mechanisms.

-

Formulation: The high solubility expected at neutral pH simplifies the development of aqueous formulations for both oral and parenteral routes. However, its low intrinsic solubility could be a challenge if a low pH environment is encountered.

-

ADME Profile: The LogP of ~2.5 is favorable for passive diffusion across membranes. However, at physiological pH, the compound will be ionized, which typically hinders passive transport but can make it a substrate for active uptake transporters. This duality is a key area for experimental investigation.

Interplay of Physicochemical Properties in Drug Development.

Conclusion

This compound presents a physicochemical profile characterized by moderate lipophilicity and a strong acidic center. The computed values for LogP and pKa suggest a molecule that will be soluble and negatively charged under physiological conditions, traits that have profound and predictable consequences for its biological activity and formulation. While these computational data provide a strong directional framework, this guide underscores the necessity of rigorous experimental validation. The detailed protocols provided herein for determining LogP, pKa, and solubility serve as a reliable foundation for researchers to build a comprehensive, data-driven understanding of this compound, enabling its effective evaluation in drug discovery programs.

References

- 1. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 6. labinsights.nl [labinsights.nl]

- 7. pharmainventor.com [pharmainventor.com]

- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]

- 10. Page loading... [guidechem.com]

- 11. chemscene.com [chemscene.com]

- 12. This compound|CAS 6636-94-8|TCIJT|製品詳細 [tci-chemical-trading.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(Phenylamino)cyclopentanecarboxylic Acid

Executive Summary: This guide provides a comprehensive technical overview of 1-(Phenylamino)cyclopentanecarboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The document elucidates its core molecular structure, physicochemical properties, and predictive spectroscopic characteristics. By synthesizing data from established chemical databases, this paper serves as an authoritative resource, offering insights into the molecule's identity, structural nuances, and potential synthetic pathways, thereby equipping scientists with the foundational knowledge required for further investigation and application.

Introduction to this compound

This compound is a non-proteinogenic α-amino acid derivative. Its structure is characterized by a cyclopentane ring substituted at the C1 position with both a carboxylic acid group and a phenylamino group. This unique combination of a constrained aliphatic ring, an aromatic moiety, and the key functional groups of an amino acid makes it a compelling scaffold for chemical synthesis and drug design. The rigid cyclopentyl backbone can enforce specific spatial orientations of the functional groups, a desirable trait for designing molecules that interact with biological targets with high specificity. This guide will dissect the molecule's fundamental properties to provide a detailed understanding for research and development professionals.

Core Molecular Identity

The unique identity of any chemical compound is established by a set of universally recognized identifiers and fundamental properties. For this compound, these are summarized below.

| Identifier | Value | Source |

| CAS Number | 6636-94-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| Monoisotopic Mass | 205.110278721 Da | [3] |

| IUPAC Name | 1-(phenylamino)cyclopentane-1-carboxylic acid | |

| SMILES | C1=CC=C(C=C1)NC2(CCCC2)C(=O)O | [1] |

The molecular weight of 205.25 g/mol represents the average molar mass, calculated using the natural isotopic abundance of each element.[1][2] The monoisotopic mass of 205.110278721 Da, in contrast, is the mass of the molecule calculated using the mass of the most abundant isotope of each element.[3] This latter value is of critical importance in high-resolution mass spectrometry (HRMS), where it is used for precise molecular formula determination.

Detailed Molecular Structure Analysis

Structural Elucidation

The molecular architecture of this compound is defined by the covalent assembly of three key components around a central quaternary carbon atom:

-

Cyclopentane Ring: A five-membered aliphatic ring that provides a semi-rigid scaffold. Unlike a flat aromatic ring, the cyclopentane ring is puckered and can exist in various conformations, most commonly the "envelope" and "twist" forms, which can influence the molecule's overall shape and receptor binding profile.

-

Phenylamino Group: This consists of a phenyl ring attached to a secondary amine linker (-NH-). The phenyl group is planar and aromatic, capable of participating in π-π stacking and hydrophobic interactions. The amine group serves as a hydrogen bond donor.[1][3]

-

Carboxylic Acid Group: The -COOH group is a polar functional group that is a hydrogen bond donor and acceptor.[1][3] At physiological pH, this group is typically deprotonated to its carboxylate form (-COO⁻), acting as a key site for ionic interactions.

These three components are all attached to the same carbon atom of the cyclopentane ring, creating a sterically hindered yet structurally defined center.

Molecular Visualization

The 2D chemical structure provides a clear representation of the connectivity of the atoms within the molecule.

Caption: 2D molecular structure of this compound.

Physicochemical and Computational Properties

Computational models provide valuable predictions of a molecule's physicochemical properties, which are instrumental in early-stage drug development for forecasting its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

| Property | Predicted Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | TPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value under 140 Ų is generally associated with good oral bioavailability.[1][3] |

| LogP (Octanol-Water Partition Coeff.) | 2.49 - 2.6 | This value indicates the lipophilicity of the molecule. A LogP between 1 and 3 is often optimal for balancing aqueous solubility with membrane permeability.[1][3] |

| Hydrogen Bond Donors | 2 | The N-H and O-H groups can donate hydrogen bonds, crucial for molecular recognition at the target binding site.[1][3] |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the nitrogen atom can accept hydrogen bonds, contributing to solubility and target interaction.[3] |

| Rotatable Bonds | 3 | A low number of rotatable bonds (<10) is favorable for good oral bioavailability as it reduces conformational entropy loss upon binding.[1][3] |

These properties suggest that this compound possesses a favorable profile for consideration as a drug-like molecule, conforming to several principles of Lipinski's Rule of Five.

Predictive Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the reliable prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: Signals in the ~7.0-7.5 ppm range, corresponding to the protons on the phenyl ring. The substitution pattern will lead to complex splitting patterns.

-

Amine Proton (-NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Carboxylic Acid Proton (-OH): A very broad singlet, typically downfield (>10 ppm).

-

Cyclopentane Protons: A series of complex multiplets in the aliphatic region (~1.5-2.5 ppm), arising from the eight protons on the cyclopentane ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by:

-

Carbonyl Carbon (-C=O): A signal in the ~170-180 ppm region.

-

Aromatic Carbons: Multiple signals between ~110-150 ppm.

-

Quaternary Carbon (C1): A signal around ~60-70 ppm.

-

Cyclopentane Carbons (-CH₂-): Signals in the aliphatic region of ~20-40 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid.

-

N-H Stretch: A moderate, sharp band around ~3300-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Aromatic Stretches: Several sharp bands in the ~1450-1600 cm⁻¹ region.

-

Proposed Synthetic Workflow

A plausible and efficient method for the laboratory-scale synthesis of this compound can be conceptualized via a modified Strecker amino acid synthesis, a cornerstone reaction in organic chemistry. This approach leverages readily available starting materials.

Step-by-Step Protocol

-

Step 1: Formation of α-aminonitrile. Cyclopentanone is reacted with aniline and a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) in a suitable solvent like methanol. This one-pot reaction forms the intermediate, 1-(phenylamino)cyclopentane-1-carbonitrile. The use of TMSCN is often preferred over alkali metal cyanides for safety and solubility reasons.

-

Step 2: Hydrolysis to Carboxylic Acid. The resulting α-aminonitrile intermediate is not isolated but is subjected to vigorous hydrolysis. This is typically achieved by adding a strong acid (e.g., concentrated HCl) and heating the reaction mixture under reflux for several hours. The nitrile group is hydrolyzed to a carboxylic acid, yielding the final product, this compound.

-

Step 3: Isolation and Purification. After cooling, the product may precipitate from the acidic aqueous solution. The solid is collected by filtration, washed to remove residual acid, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Synthesis Workflow Diagram

References

Topic: Solubility of 1-(Phenylamino)cyclopentanecarboxylic acid in Organic Solvents

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, it is understood that a compound's journey from discovery to application is paved with critical physicochemical data. Among the most fundamental of these is solubility. This guide is structured to provide a comprehensive understanding of the solubility characteristics of 1-(Phenylamino)cyclopentanecarboxylic acid (CAS: 6636-94-8). While extensive quantitative data for this specific molecule is not prevalent in public literature, this document provides the theoretical framework, predictive insights, and robust experimental protocols necessary for any research or development team to generate this crucial data in-house. We will delve into the molecular characteristics that govern its solubility and provide a self-validating experimental workflow for its precise determination.

Molecular Structure and Physicochemical Profile

This compound is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of approximately 205.25 g/mol [1][2]. Its structure is characterized by a central quaternary carbon on a cyclopentane ring, bonded to both a phenylamino group and a carboxylic acid group.

Key Structural Features:

-

Polar-Protic Groups: A carboxylic acid (-COOH) and a secondary amine (-NH-), both capable of acting as hydrogen bond donors and acceptors[2].

-

Non-Polar Moieties: A phenyl ring and a cyclopentane ring, which constitute a significant hydrophobic portion of the molecule.

-

Amphoteric Nature: The presence of an acidic group (-COOH) and a basic group (-NH-) makes the molecule amphoteric.

This unique combination of polar and non-polar features suggests a complex solubility profile. The molecule's partitioning behavior between octanol and water, indicated by a predicted LogP of 2.4959, points towards a preference for moderately polar to non-polar environments[2]. The general principle of "like dissolves like" provides a foundational basis for predicting its behavior in various solvents.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile can be predicted:

-

High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are expected to be effective due to their ability to disrupt the solute's crystal lattice and engage in strong dipole-dipole interactions.

-

Moderate Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol should be reasonably good solvents. They can form hydrogen bonds with both the carboxylic acid and the amino group. However, as the alkyl chain of the alcohol increases, its polarity decreases, which may lead to a corresponding decrease in solubility.

-

Low Solubility in Non-Polar Solvents: Solvents such as hexane and toluene are expected to be poor solvents. While they can interact with the phenyl and cyclopentyl groups via van der Waals forces, they cannot effectively solvate the highly polar carboxylic acid and amino functionalities[3].

-

pH-Dependent Aqueous Solubility: The compound is expected to be poorly soluble in neutral water. However, its solubility should increase dramatically in aqueous acidic and basic solutions.

Quantitative Solubility Determination

For process development, purification, and formulation, precise quantitative data is indispensable. The following table is presented as a template for organizing experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

| Solvent | Solvent Class | Solubility (mg/mL) at 25 °C | Observations |

|---|---|---|---|

| Methanol | Polar Protic | Data to be determined | |

| Ethanol | Polar Protic | Data to be determined | |

| Acetone | Polar Aprotic | Data to be determined | |

| Acetonitrile | Polar Aprotic | Data to be determined | |

| Dichloromethane | Chlorinated | Data to be determined | |

| Toluene | Aromatic Hydrocarbon | Data to be determined | |

| n-Hexane | Aliphatic Hydrocarbon | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | |

| 5% Aqueous HCl | Aqueous Acid | Data to be determined |

| 5% Aqueous NaOH | Aqueous Base | Data to be determined | |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. It is reliable and ensures that the solution has reached saturation.

Rationale for Method Selection

This method is chosen for its robustness and ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is critical for obtaining reproducible data that can be confidently used in process modeling and scale-up.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound (e.g., 20-30 mg) to a series of 2 mL glass vials. The presence of undissolved solid at the end of the experiment is essential for confirming that equilibrium saturation was achieved.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials[6].

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled chamber (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the vials and let them stand undisturbed in a rack at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. For fine suspensions, centrifugation may be required to obtain a clear supernatant.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)

Workflow Visualization

The following diagram outlines the logical flow of the isothermal shake-flask protocol.

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay between its polar functional groups and non-polar rings. While specific quantitative data is not widely published, this guide equips researchers with the necessary theoretical understanding and a detailed, validated experimental protocol to determine its solubility profile across a range of organic solvents. This data is fundamental for optimizing reaction conditions, developing robust purification strategies, and enabling formulation development in pharmaceutical and chemical research.

References

An In-Depth Technical Guide to the Synthesis of 1-(Phenylamino)cyclopentanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(Phenylamino)cyclopentanecarboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. The guide delves into the chemical principles, mechanistic intricacies, and practical execution of the most pertinent synthetic strategies. Emphasis is placed on the Strecker synthesis, a classic and versatile method for the preparation of α-amino acids. Furthermore, this document outlines the crucial step of nitrile hydrolysis and explores modern catalytic N-arylation approaches as viable alternative routes. Each section is designed to provide not only a detailed protocol but also the underlying scientific rationale, ensuring a deep understanding of the entire synthetic process. This guide is grounded in established chemical literature and provides robust references to support its claims, thereby serving as a reliable resource for the synthesis and application of this important compound and its derivatives.

Introduction: The Significance of this compound in Medicinal Chemistry

Cyclic amino acids are a class of compounds that have garnered considerable attention in medicinal chemistry due to their unique conformational constraints and metabolic stability compared to their linear counterparts. This compound, in particular, serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. The incorporation of the phenylamino moiety and the cyclopentane ring introduces specific steric and electronic properties that can modulate the pharmacological activity of a parent compound.

Derivatives of cyclic carboxylic acids have been investigated for a wide range of biological activities, including but not limited to, acting as enzyme inhibitors, receptor antagonists, and as key intermediates in the synthesis of more complex bioactive molecules. The carboxylic acid functional group is a critical component in many pharmaceuticals, influencing properties such as solubility, bioavailability, and target binding through hydrogen bond interactions.[1][2] The strategic synthesis of molecules like this compound is therefore a cornerstone in the exploration of new chemical entities with therapeutic potential. This guide aims to provide the necessary technical details for its efficient and reliable synthesis.

Primary Synthesis Pathway: The Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most fundamental and versatile methods for the preparation of α-amino acids.[3] The reaction is a three-component condensation of a carbonyl compound, an amine, and a cyanide source, which proceeds through an α-aminonitrile intermediate that is subsequently hydrolyzed to the desired α-amino acid. For the synthesis of this compound, the reactants are cyclopentanone, aniline, and a suitable cyanide salt.

Mechanistic Rationale

The Strecker synthesis is a robust and well-understood reaction, the mechanism of which can be divided into two main stages: the formation of the α-aminonitrile and its subsequent hydrolysis.

Stage 1: Formation of 1-(Phenylamino)cyclopentanecarbonitrile

-

Imine Formation: The reaction is initiated by the nucleophilic attack of aniline on the carbonyl carbon of cyclopentanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Following a series of proton transfers, a water molecule is eliminated, leading to the formation of a phenyliminium ion.

-

Cyanide Addition: A cyanide ion, typically from a source like potassium cyanide (KCN) or sodium cyanide (NaCN), then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile, 1-(phenylamino)cyclopentanecarbonitrile.

Stage 2: Hydrolysis of the α-Aminonitrile

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated by a strong acid (e.g., HCl), making the nitrile carbon more susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid, which then tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[4][5]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. Acidification of the reaction mixture in a subsequent workup step is necessary to obtain the final carboxylic acid.[6]

The choice between acidic and basic hydrolysis depends on the stability of the starting materials and products to the respective conditions. For many α-amino acids, acidic hydrolysis is preferred to avoid potential side reactions.

Visualizing the Strecker Synthesis Pathway

Caption: Strecker synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Strecker synthesis.

Part A: Synthesis of 1-(Phenylamino)cyclopentanecarbonitrile

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclopentanone | 84.12 | 8.4 g (9.0 mL) | 0.1 |

| Aniline | 93.13 | 9.3 g (9.1 mL) | 0.1 |

| Potassium Cyanide | 65.12 | 7.2 g | 0.11 |

| Glacial Acetic Acid | 60.05 | 6.0 g (5.7 mL) | 0.1 |

| Methanol | 32.04 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (0.1 mol) and aniline (0.1 mol) in methanol (100 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

In a separate beaker, dissolve potassium cyanide (0.11 mol) in a minimal amount of water (approx. 15 mL) and cool the solution in an ice bath. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Slowly add the cold potassium cyanide solution to the reaction mixture.

-

Add glacial acetic acid (0.1 mol) dropwise to the stirred mixture. The addition should be controlled to maintain the reaction temperature below 30 °C.

-

After the addition is complete, continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

-

The product, 1-(phenylamino)cyclopentanecarbonitrile, will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified α-aminonitrile.

Part B: Hydrolysis of 1-(Phenylamino)cyclopentanecarbonitrile

| Reagent | Concentration | Amount |

| 1-(Phenylamino)cyclopentanecarbonitrile | - | 0.05 mol |

| Concentrated Hydrochloric Acid | 37% | 100 mL |

Procedure:

-

Place the purified 1-(phenylamino)cyclopentanecarbonitrile (0.05 mol) in a 250 mL round-bottom flask.

-

Add concentrated hydrochloric acid (100 mL) to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 4-6 hours. The completion of the hydrolysis can be monitored by the cessation of ammonia evolution (test with moist litmus paper) or by TLC analysis.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

The product, this compound, will precipitate as a solid.

-

Collect the product by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to yield the pure this compound.

Alternative Synthetic Strategies

While the Strecker synthesis is a robust and widely used method, other synthetic routes can also be employed to produce this compound.

Modified Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another classic multicomponent reaction for the synthesis of hydantoins from ketones, cyanide, and ammonium carbonate. The resulting hydantoin can then be hydrolyzed to the corresponding α-amino acid. While this reaction traditionally uses ammonia (from ammonium carbonate) as the amine source, it can be adapted to use primary amines like aniline.

In a modified approach, cyclopentanone would be reacted with aniline, potassium cyanide, and carbon dioxide (which can be generated in situ from ammonium carbonate). This would lead to the formation of an N-phenyl substituted hydantoin. Subsequent hydrolysis of this hydantoin would yield this compound.

Modern Catalytic N-Arylation Methods

Recent advances in organometallic chemistry have led to the development of powerful catalytic methods for the formation of C-N bonds. These N-arylation reactions can be applied to the synthesis of N-aryl amino acids.

One potential route would involve the synthesis of 1-aminocyclopentanecarboxylic acid, which can be prepared from cyclopentanone via a standard Strecker or Bucherer-Bergs reaction using ammonia. The resulting amino acid can then be N-arylated using a suitable arylating agent (e.g., bromobenzene or iodobenzene) in the presence of a transition metal catalyst, typically based on palladium or copper, and a suitable ligand and base. This approach offers a convergent synthesis but may require more specialized reagents and conditions.

Product Characterization and Validation

To ensure the successful synthesis of this compound, thorough characterization of the final product is essential. This serves as a self-validating system for the described protocols.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 6636-94-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | Data not readily available in cited literature |

Spectroscopic Data

While specific spectral data for this compound is not widely published, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR (Proton NMR) Signals:

-

Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm, corresponding to the protons on the phenyl ring.

-

NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 4-8 ppm.

-

Cyclopentane Protons: A series of multiplets in the aliphatic region (δ 1.5-2.5 ppm).

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically > δ 10 ppm.

Expected ¹³C NMR (Carbon NMR) Signals:

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

-

Aromatic Carbons: Several signals in the range of δ 110-150 ppm.

-

Quaternary Carbon (C-1 of cyclopentane): A signal in the range of δ 55-70 ppm.

-

Cyclopentane Carbons: Signals in the aliphatic region (δ 20-40 ppm).

For definitive structural confirmation, it is imperative for the researcher to acquire and interpret the ¹H and ¹³C NMR spectra of their synthesized product and compare it with the expected patterns. Further characterization using techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) is also recommended.

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the design of new pharmaceuticals. The rigid cyclopentane scaffold can help to lock in a specific conformation of the molecule, which can lead to improved binding affinity and selectivity for a biological target. The phenylamino group can participate in various interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition.

While specific drugs containing this exact moiety may not be widely commercialized, the structural motif is present in numerous research compounds with potential therapeutic applications. For instance, derivatives of phenyl-cycloalkanecarboxylic acids have been investigated for their potential as anticonvulsant and antitussive agents. Furthermore, the synthesis and biological evaluation of various derivatives of 1-phenylcycloalkanecarboxamides have shown promise in areas such as cancer research.

The synthetic pathways detailed in this guide provide a solid foundation for researchers to access this compound and to further explore its potential in the development of novel and effective therapeutic agents.

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the synthesis of this compound. The Strecker synthesis has been presented as the primary and most practical route, with a comprehensive discussion of its mechanism and a detailed experimental protocol. Alternative synthetic strategies, including a modified Bucherer-Bergs reaction and modern catalytic N-arylation methods, have also been considered, offering flexibility in the synthetic approach. The importance of rigorous product characterization through physicochemical and spectroscopic analysis has been emphasized to ensure the integrity of the synthesized compound. Finally, the potential applications of this molecule in drug discovery and development have been highlighted, underscoring its significance in medicinal chemistry. This guide is intended to be a valuable resource for researchers and scientists, enabling them to confidently synthesize and utilize this compound in their research endeavors.

References

- 1. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR spectrum [chemicalbook.com]

- 2. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 1-(Phenylamino)cyclopentanecarboxylic acid

An In-depth Technical Guide to 1-(Phenylamino)cyclopentanecarboxylic Acid: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

In the vast landscape of chemical compounds, some molecules, despite their intriguing structures, remain modestly documented in the annals of scientific literature. This compound is one such compound. While a specific, celebrated moment of discovery is not readily found in the historical record, its existence as a stable chemical entity, available through modern suppliers, points to its synthesis through established and reliable chemical methodologies. This guide, therefore, serves as a comprehensive technical resource for the contemporary researcher. It moves beyond a non-existent historical narrative to focus on the practical aspects of this molecule: its probable synthetic pathways rooted in classic organic reactions, its physicochemical properties, and its potential as a building block in the development of novel chemical entities. By providing a solid foundation in the synthesis and characterization of this compound, this document aims to empower researchers to unlock its future potential in drug discovery and materials science.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 6636-94-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 205.25 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General knowledge |

| SMILES | C1=CC=C(C=C1)NC2(CCCC2)C(=O)O | --INVALID-LINK-- |

| InChI | InChI=1S/C12H15NO2/c14-12(15)11(8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15) | General knowledge |

Plausible Synthetic Pathways

While a definitive "first synthesis" of this compound is not prominently documented, its structure strongly suggests its creation through well-established named reactions for the synthesis of α-amino acids. The two most probable routes are the Strecker and the Bucherer-Bergs syntheses.

Retrosynthetic Analysis

A retrosynthetic approach reveals the logical bond disconnections and the readily available starting materials for the synthesis of this compound.

Caption: Retrosynthetic analysis of this compound.

The Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone. In the context of our target molecule, a variation using cyclopentanone, aniline, and a cyanide source (e.g., potassium cyanide) would be employed.

Reaction Scheme:

Cyclopentanone + Aniline + KCN + H₃O⁺ → this compound

Mechanism:

-

Imine Formation: Cyclopentanone reacts with aniline to form an N-phenyl imine.

-

Cyanide Attack: The cyanide ion attacks the imine carbon to form an α-aminonitrile.

-

Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Caption: Workflow for the Strecker synthesis of the target molecule.

The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another robust method for synthesizing α-amino acids, particularly those that are sterically hindered. This pathway also starts with cyclopentanone and aniline but utilizes potassium cyanide and ammonium carbonate.

Reaction Scheme:

Cyclopentanone + Aniline + KCN + (NH₄)₂CO₃ → Hydantoin intermediate → this compound

Mechanism:

-

Cyanohydrin and Imine Formation: Cyclopentanone can react with cyanide to form a cyanohydrin and with aniline to form an imine.

-

Hydantoin Formation: These intermediates react with ammonium carbonate to form a hydantoin derivative.

-

Hydrolysis: The hydantoin ring is subsequently hydrolyzed, typically with a strong base like barium hydroxide followed by acidification, to yield the desired α-amino acid.

Caption: Workflow for the Bucherer-Bergs synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical Strecker Synthesis)

This protocol is a representative procedure based on the principles of the Strecker synthesis and has not been optimized.

Materials:

-

Cyclopentanone

-

Aniline

-

Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Imine Formation: In a well-ventilated fume hood, combine equimolar amounts of cyclopentanone and aniline in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours.

-

Aminonitrile Formation: Cool the reaction mixture in an ice bath. Slowly add a solution of potassium cyanide in water (equimolar to the ketone) to the stirring mixture. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment. Allow the reaction to proceed at room temperature overnight.

-

Extraction: Add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the diethyl ether under reduced pressure to obtain the crude α-aminonitrile.

-

Hydrolysis: Add concentrated hydrochloric acid to the crude aminonitrile and heat the mixture to reflux for 4-6 hours.

-

Isolation: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product may precipitate at this stage.

-

Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Potential Applications and Derivatives

While specific applications of this compound are not extensively reported, its structural motifs are present in various biologically active molecules. This suggests its potential as a scaffold or intermediate in drug discovery.

-

Analgesics: Derivatives of cyclopentane carboxylic acid have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for pain therapeutics.

-

Antihypertensives: The structurally related 1-(pentanoylamino)cyclopentanecarboxylic acid is a known intermediate in the synthesis of Irbesartan, an angiotensin II receptor blocker used to treat high blood pressure.

-

Anticancer Agents: Complex molecules incorporating a phenylamino-pyrimidine scaffold attached to a cyclopentyl group have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are targets for cancer therapy.

Conclusion

This compound represents a molecule of untapped potential. While its history of discovery may be obscure, its synthesis is achievable through robust and well-understood organic reactions. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and explore the applications of this compound. Its structural similarity to components of known therapeutic agents suggests that it could serve as a valuable building block in the design and synthesis of novel drugs. Further investigation into its biological activity and its utility in medicinal chemistry is warranted.

The Ascending Trajectory of 1-(Phenylamino)cyclopentanecarboxylic Acid Derivatives in Therapeutic Development: A Technical Guide

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds capable of interacting with multiple biological targets is a cornerstone of innovative drug discovery. The 1-(phenylamino)cyclopentanecarboxylic acid core structure has emerged as one such privileged scaffold, demonstrating a remarkable breadth of biological activities. Its derivatives have been the subject of intensive investigation, revealing potential applications across a spectrum of therapeutic areas, from central nervous system disorders to cardiovascular diseases and oncology. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this intriguing class of compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space.

The inherent structural rigidity of the cyclopentane ring, coupled with the electronic properties of the phenylamino moiety and the reactivity of the carboxylic acid group, provides a unique three-dimensional framework for molecular recognition. This allows for the design of derivatives with high affinity and selectivity for a diverse array of biological targets. This guide will delve into the key structural modifications that have led to the discovery of potent modulators of various receptors, enzymes, and ion channels.

Diverse Biological Activities and Therapeutic Potential

The therapeutic potential of this compound derivatives is underscored by the wide range of biological targets they have been shown to modulate. The following sections will explore some of the most significant and well-documented activities of this compound class.

Modulation of Sigma Receptors: A Gateway to Neurotherapeutics

A significant area of research has focused on the interaction of this compound derivatives with sigma receptors, particularly the sigma-1 (σ₁) subtype. The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, and its modulation has shown promise in treating a range of neurological and psychiatric disorders.

One notable example is the investigation of carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate) and its analogs.[1] While carbetapentane itself exhibits high affinity for sigma sites and possesses antitussive, anticonvulsant, and spasmolytic properties, it also interacts with muscarinic receptors.[1] This has driven the synthesis of novel analogs with improved selectivity for the σ₁ receptor. Through systematic chemical modifications, researchers have successfully developed potent and selective σ₁ ligands.[1] These modifications include alterations to the phenyl ring, contraction or expansion of the cyclopentyl ring, and replacement of the carboxylate function with other moieties like amides or ethers.[1] Several of these novel compounds have demonstrated high selectivity for σ₁ over σ₂ sites and negligible activity at muscarinic and PCP receptors, making them valuable tools for investigating the therapeutic potential of σ₁ receptor modulation in conditions such as convulsions and ischemia.[1]

Antiproliferative and Antineoplastic Activity: A New Frontier in Oncology

The versatility of the 1-phenylcycloalkanecarboxylic acid scaffold extends to the realm of oncology. Researchers have explored derivatives of the closely related 1-phenylcyclopropanecarboxamide for their potential to inhibit cancer cell proliferation.[2] These compounds have shown effective inhibition of the proliferation of the U937 human myeloid leukemia cell line without exhibiting significant cytotoxicity.[2]

Furthermore, a derivative incorporating a cyclopentyl group, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified as a potent multi-kinase inhibitor.[3] This compound demonstrated significant inhibitory activity against cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), inducing apoptosis in tumor cells at nanomolar concentrations.[3] This dual inhibition profile highlights the potential of this scaffold in developing targeted cancer therapies.

Modulation of Excitatory Amino Acid Receptors: Implications for Neurological Disorders

Derivatives of 1-aminocyclopentanecarboxylic acid have been instrumental in elucidating the distinct roles of ionotropic and metabotropic excitatory amino acid receptors in the central nervous system. Specifically, the trans and cis isomers of (±)-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) have been characterized for their differential affinities for these receptor types.[4][5]

-

trans-ACPD was found to be a more potent agonist for metabotropic glutamate receptors compared to its activity at NMDA receptors.[4][5]

-

cis-ACPD , conversely, showed higher potency as a displacer of NMDA receptor binding.[4][5]

These findings have been crucial in dissociating the downstream effects of activating these two receptor classes, suggesting that direct activation of metabotropic excitatory amino acid receptors does not lead to the excitotoxic effects associated with excessive ionotropic receptor activation.[4][5]

Antidepressant and Anxiolytic Potential

The structural framework of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, a related class of compounds, has been explored for its potential antidepressant properties.[6] Several derivatives in this series were found to be more active than the established antidepressants imipramine and desipramine in animal models.[6] One compound, midalcipran, emerged from this research and has undergone clinical evaluation.[6] This highlights the potential of cycloalkanecarboxylic acid derivatives in the development of novel treatments for mood disorders.

Cardiovascular Applications: From Antihypertensives to Anti-atherosclerotics

The utility of the 1-(amino)cyclopentanecarboxylic acid scaffold extends to the treatment of cardiovascular diseases. Notably, 1-(pentanoylamino)cyclopentanecarboxylic acid serves as a key intermediate in the synthesis of Irbesartan, a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension.[7]

Furthermore, acylamino-substituted fused cyclopentanecarboxylic acid derivatives have been identified as inhibitors of the endothelial differentiation gene receptor 2 (Edg-2), also known as the LPA₁ receptor.[8] As LPA₁ receptor activation is implicated in the pathophysiology of atherosclerosis, myocardial infarction, and heart failure, these compounds represent a promising therapeutic strategy for these conditions.[8]

Analgesic Properties through Ion Channel Modulation

Recent drug discovery efforts have identified cyclopentane carboxylic acids as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel.[9] The NaV1.7 channel is a genetically validated target for pain, and its inhibition is a promising approach for the development of novel analgesics. The discovery of a cyclopentane carboxylic acid derivative with robust analgesic effects in a preclinical model of inherited erythromelalgia underscores the potential of this chemical class in addressing unmet needs in pain management.[9]

Anti-inflammatory Activity

A derivative of cyclopentane carboxylic acid, (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, has been identified as a highly potent and selective leukotriene B4 antagonist.[10] Leukotriene B4 is a potent inflammatory mediator, and its antagonism has therapeutic potential in inflammatory conditions such as arthritis.[10] This compound demonstrated oral activity in a murine model of collagen-induced arthritis, further validating the potential of this scaffold in developing anti-inflammatory agents.[10]

Synthesis Strategies: Building the Core Scaffold

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the Strecker synthesis or related methodologies.

A general synthetic pathway can be conceptualized as follows:

Caption: Generalized synthetic workflow for this compound.

A more specific example involves the synthesis of 1-phenylcyclopropane carboxylic acid derivatives, which shares similarities in the synthetic logic.[2] This process often starts with a substituted 2-phenyl acetonitrile, which undergoes cyclopropanation with 1,2-dibromoethane in the presence of a base.[2] The resulting cyano group is then hydrolyzed to the carboxylic acid using a strong acid like concentrated hydrochloric acid.[2] This acid can then be coupled with various amines to generate a library of carboxamide derivatives.[2]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The biological evaluation of this compound derivatives involves a range of in vitro and in vivo assays tailored to the specific biological target and therapeutic area of interest.

Receptor Binding Assays

To determine the affinity and selectivity of these compounds for their target receptors, competitive radioligand binding assays are commonly employed.

Protocol: Sigma-1 Receptor Binding Assay

-

Preparation of Membranes: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to allow for binding equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the amount of bound radioligand on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Assays for Antiproliferative Activity

To assess the ability of these compounds to inhibit cell growth, standard cell proliferation assays are utilized.

Protocol: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed cancer cells (e.g., U937) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilizing solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell proliferation.

Caption: Workflow for the MTT cell proliferation assay.

In Vivo Models of Disease

To evaluate the therapeutic efficacy of these compounds in a living organism, various animal models are employed.

Example: Murine Collagen-Induced Arthritis Model for Anti-inflammatory Activity

-

Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given after 21 days.

-

Compound Administration: Once clinical signs of arthritis (e.g., paw swelling) appear, begin oral or intraperitoneal administration of the test compound or vehicle control daily.

-

Clinical Assessment: Monitor the mice regularly for the severity of arthritis using a clinical scoring system that evaluates paw swelling, erythema, and joint rigidity.

-

Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Data Analysis: Compare the clinical scores and histopathological findings between the compound-treated and vehicle-treated groups to determine the therapeutic efficacy of the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for representative this compound derivatives and related compounds from the literature.

| Compound Class/Derivative | Biological Target | Assay Type | Key Finding | Reference |

| Carbetapentane Analogs | Sigma-1 Receptor | Radioligand Binding | Several analogs with >220-fold selectivity over muscarinic receptors. | [1] |

| 1-Phenylcyclopropane Carboxamides | U937 Leukemia Cells | Proliferation Assay | Effective inhibition of proliferation without cytotoxicity. | [2] |